molecular formula C15H20FNO2 B2899584 Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate CAS No. 2248261-81-4

Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate

Cat. No.: B2899584
CAS No.: 2248261-81-4
M. Wt: 265.328
InChI Key: IHIQDBRIZRBGKX-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound you mentioned seems to be a derivative of pyrrolidine, with a fluorophenyl group attached.


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for “Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate” would depend on the specific reaction conditions and starting materials.


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The fluorophenyl group in “this compound” would add additional structural features to the molecule.


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be diverse, depending on the functional groups present in the molecule. Pyrrolidine itself is a versatile scaffold that can undergo various chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, the boiling point of a similar compound, “tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate”, is predicted to be 384.6±42.0 °C .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely, depending on their specific structure and target. For instance, some pyrrolidine-2,5-dione derivatives have been found to exhibit inhibitory activity on certain human enzymes . The exact mechanism of action for “Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate” would need to be determined through biological testing.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the research and development of pyrrolidine derivatives are promising. The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles, which could lead to the discovery of new therapeutics .

Properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)13-12(7-8-17-13)10-5-4-6-11(16)9-10/h4-6,9,12-13,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQDBRIZRBGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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